N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3-phenylpropanoic acid or its derivatives under mild conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential cellular processes. For example, it has been shown to inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plant cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and membranes .
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide can be compared with other similar benzothiazole derivatives, such as:
N-(6-fluoro-1,3-benzothiazol-2-yl)formamide: This compound has a similar structure but differs in the substituent attached to the benzothiazole ring.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These compounds have been synthesized and studied for their antimicrobial and antifungal activities.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: Another derivative with a different substituent, showing distinct biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSRIVPPATTYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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